Lipophilicity-Driven Differentiation: LogP Comparison of 2-(2-Bromo-4-fluorophenoxy)nicotinamide vs Unsubstituted 2-Phenoxynicotinamide
The target compound exhibits a calculated LogP of 2.61, representing a 54% increase in log-distribution coefficient compared to the unsubstituted 2-phenoxynicotinamide (LogP 1.70) . This difference corresponds to an approximately 8-fold higher predicted octanol-water partition coefficient (ΔlogP = 0.91), a magnitude of shift typically associated with measurable changes in passive membrane permeability and plasma protein binding [1].
| Evidence Dimension | Partition coefficient (LogP / clogP) |
|---|---|
| Target Compound Data | LogP = 2.61 (calculated) |
| Comparator Or Baseline | 2-Phenoxynicotinamide: LogP = 1.70 (calculated) |
| Quantified Difference | ΔLogP = +0.91 (8.1-fold higher predicted octanol-water partitioning) |
| Conditions | Calculated LogP values from Fluorochem product specifications; consistent computational methodology applied to both compounds . |
Why This Matters
A LogP differential of this magnitude translates into distinct pharmacokinetic behavior in cell-based assays and in vivo models, making the compound unsuitable for direct substitution in protocols optimized for the unsubstituted parent.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Establishes the relationship between LogP increments and permeability changes. View Source
